Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is an organic compound with the molecular formula C14H22O4. It is a member of the ester family, characterized by its unique structure that includes a cyclohexene ring substituted with ethyl and acetate groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves the reaction of 5-bromopentane-3-ol with 2-hydroxybutanoic acid ethyl ester. The reaction is typically carried out in dry dimethylformamide (DMF) with sodium carbonate as a base catalyst. The mixture is then neutralized with excess sodium carbonate, and the product is extracted and purified using organic solvents .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted esters.
Scientific Research Applications
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Used in studies involving enzyme interactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of antiviral drugs, such as oseltamivir phosphate.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate for oseltamivir phosphate, the compound undergoes enzymatic transformations that lead to the formation of the active antiviral agent. The molecular targets include viral neuraminidase enzymes, which are inhibited by the active form of the drug, preventing the release of new viral particles .
Comparison with Similar Compounds
Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate can be compared with other similar compounds, such as:
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)-cyclohex-1-ene-1-carboxylate
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. This compound is unique due to its specific cyclohexene ring structure and its role as an intermediate in the synthesis of antiviral drugs .
Properties
CAS No. |
663919-83-3 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-[(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C12H20O2/c1-4-14-11(13)9-12(3)7-5-6-10(2)8-12/h5,7,10H,4,6,8-9H2,1-3H3/t10-,12+/m1/s1 |
InChI Key |
FCOHZHYNFPKIFU-PWSUYJOCSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@]1(C[C@@H](CC=C1)C)C |
Canonical SMILES |
CCOC(=O)CC1(CC(CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.